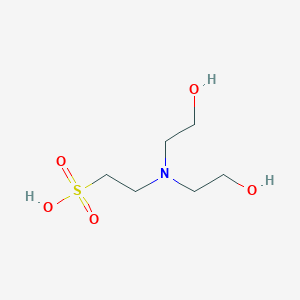

N,N-ビス(2-ヒドロキシエチル)-2-アミノエタンスルホン酸

概要

説明

“N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid” is a chemical compound with the linear formula HOCH2CH2NHCH2CH2NHCH2CH2OH . It is also known as “2,2’- (Ethylenediimino)diethanol” and has a molecular weight of 148.20 . It is used in laboratory chemicals .

Synthesis Analysis

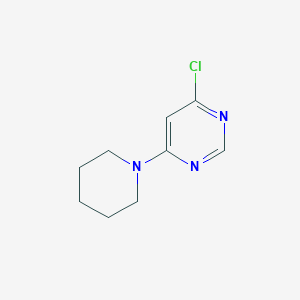

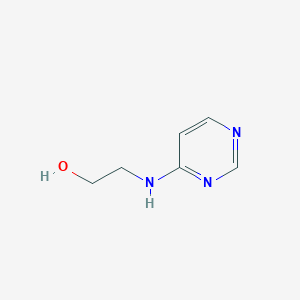

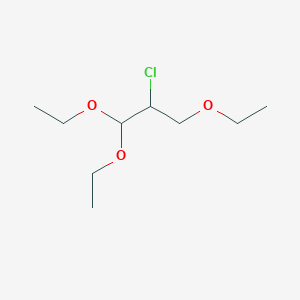

The synthesis of “N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid” involves the reaction of diethanolamine with sodium 2-chloroethane sulfonate . The reaction conditions were optimized with a reactants ratio of 1:1.1, a reaction temperature of 60-80°C, and a reaction time of more than 60 minutes .

Molecular Structure Analysis

The molecular structure of “N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid” has been analyzed and confirmed using IR and 1H NMR . The compound is monoclinic with space group P2 (1)/c .

Chemical Reactions Analysis

The reaction kinetics of “N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid” at 140°C has been evaluated . The reaction follows a first-order reaction rate .

Physical And Chemical Properties Analysis

“N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid” is a solid substance with a melting point of 98-100 °C (lit.) . More detailed physical and chemical properties are not available in the sources.

科学的研究の応用

細胞培養培地

BESは、幅広いpH値で安定したpH特性を持つことから、細胞培養培地の成分として頻繁に使用されます。 これは、さまざまな細胞タイプと互換性があり、細胞培養アプリケーションに汎用性の高い緩衝液になります .

タンパク質の単離と精製

生化学では、BESはタンパク質の単離と精製プロセスで使用できます。 その緩衝能力は、これらの手順中に必要なpH条件を維持するのに役立ちます .

酵素反応

BES緩衝液は、酵素反応中に酵素の活性と安定性を維持するために不可欠な安定したpHを維持できるため、酵素反応に適しています .

電気泳動

電気泳動では、BESを使用して一貫したpH環境を提供し、生体分子の正確な移動と分離を確保できます .

分子生物学研究

両性イオン緩衝液として、BESは、核酸の完全性を維持することが不可欠なDNA/RNA作業など、さまざまな実験でpH安定性を維持するために分子生物学研究で使用されています .

ベクターの製造と精製

BESは、アデノ随伴ウイルス(AAV)ベクターの製造、抽出、精製プロセスに使用されるホウ酸緩衝液(BBS)の成分です .

結合アッセイ

ヒトメラノーマ細胞に対するものなど、結合アッセイ中に、変性イーグル培地中の結合緩衝液として使用できます .

自己組織化研究

BESは、ヘテロ金属CuII/Li 3D配位ポリマーの水性媒体自己組織化を調査するために生体緩衝液として使用されており、複雑な化学研究における役割を示しています .

Safety and Hazards

“N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid” causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash face, hands, and any exposed skin thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .

将来の方向性

作用機序

Target of Action

This compound is often used in laboratory settings, but its specific biological targets remain to be elucidated .

Mode of Action

The presence of two hydroxyethyl groups and an amino group in its structure suggests that it can participate in hydrogen bonding and ionic interactions .

Biochemical Pathways

It is synthesized using oleic acid and diethanolamine in a 1:1 molar ratio using orthophosphoric acid as a catalyst . The reaction kinetics at 140°C has been evaluated .

Pharmacokinetics

Given its chemical structure, it is expected to be soluble in water , which could influence its absorption and distribution in the body.

Action Environment

The action, efficacy, and stability of BES can be influenced by various environmental factors. For instance, its synthesis requires a specific temperature (140°C) for optimal reaction kinetics . Moreover, it is known to be stable under normal storage conditions .

特性

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO5S/c8-4-1-7(2-5-9)3-6-13(10,11)12/h8-9H,1-6H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTVSSFTXWNIRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CCO)CCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064985 | |

| Record name | Ethanesulfonic acid, 2-[bis(2-hydroxyethyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | BES | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15755 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

10191-18-1 | |

| Record name | N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10191-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BES | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010191181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10191-18-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanesulfonic acid, 2-[bis(2-hydroxyethyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanesulfonic acid, 2-[bis(2-hydroxyethyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[bis(2-hydroxyethyl)amino]ethanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

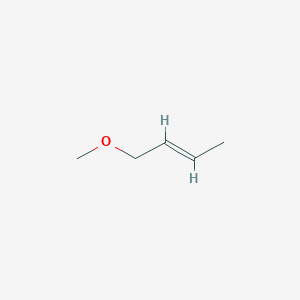

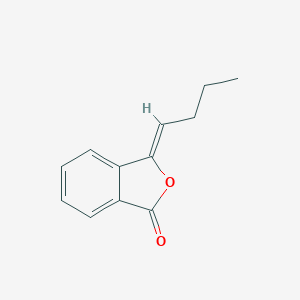

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is a bioelectrochemical system (BES)?

A1: A bioelectrochemical system (BES) is a technology that utilizes the power of microorganisms to catalyze electrochemical reactions. In essence, these systems harness the ability of certain bacteria to transfer electrons to electrodes, generating electricity or facilitating chemical production.

Q2: How can BES be used to upgrade biogas to biomethane?

A2: BES can be integrated with anaerobic digestion (AD) to enhance the methane content of biogas. This is achieved by the bioelectrochemical reduction of carbon dioxide (CO2) present in the biogas to methane (CH4) [].

Q3: What are the two main types of BES reactors used for biogas upgrading?

A3: Two main types of BES reactors are used for biogas upgrading: single-chamber and two-chamber reactors. Single-chamber reactors house both the anode and cathode in the same compartment, while two-chamber reactors separate them with an ion-exchange membrane [].

Q4: What are the advantages of using a two-chamber BES reactor for biogas upgrading?

A4: Two-chamber reactors offer advantages over single-chamber systems, primarily by preventing interference from the anodic reaction at the cathode. This separation allows for a more controlled environment and can lead to higher methane content in the biogas [].

Q5: What challenges are associated with integrating BES directly into an anaerobic digester?

A5: Directly integrating BES into an anaerobic digester can lead to system instability. One reason for this is the production of hydrogen at the cathode. Excess hydrogen can disrupt the delicate balance of the microbial community within the digester, potentially leading to volatile fatty acid accumulation and a decrease in methane production [].

Q6: What is a potential solution to mitigate the instability caused by direct BES integration into anaerobic digesters?

A6: One solution is to use the BES as an inline biofilter. In this configuration, the BES receives the biogas after it leaves the digester, acting as a filter to remove CO2 and enrich the methane content without directly interfering with the anaerobic digestion process itself [].

Q7: How does the microbial community on the biocathode change during biogas upgrading?

A7: The microbial community on the biocathode undergoes a selection process favoring hydrogenotrophic methanogens. These microorganisms utilize hydrogen produced at the cathode to reduce CO2 to CH4, leading to an enrichment of species like Methanothermobacter [].

Q8: How can BES improve the stability of anaerobic digestion?

A8: BES can act as a stabilizing factor in anaerobic digestion by providing an alternative electron sink for the microbial community. This can help prevent the buildup of inhibitory compounds, such as volatile fatty acids, that can disrupt the process [].

Q9: How does the presence of a BES affect the microbial community in an anaerobic digester?

A9: While research is ongoing, studies using Q-PCR analysis suggest that BES can influence the composition of the microbial community in an anaerobic digester, particularly the types and abundance of methanogens found on the anode and cathode surfaces [].

Q10: Can BES be used to address the problem of wind power curtailment?

A10: Yes, BES can play a significant role in reducing wind power curtailment. The inherent variability of wind power generation can lead to periods of energy surplus, exceeding grid capacity. BES can store this excess energy and release it when wind generation is low, thereby smoothing out power output and reducing curtailment [].

Q11: What factors need to be considered when optimizing BES capacity for wind farms?

A11: Optimal BES capacity for wind farms depends on several factors, including the specific operational constraints of the power system, the level of wind power penetration, and the cost of the BES units themselves. A balance must be struck between maximizing energy storage capacity and minimizing costs [].

Q12: What is a two-stage optimization approach for determining the optimal BES capacity for wind farms?

A12: A two-stage optimization approach can be employed to determine optimal BES capacity for wind farms: * Stage 1: Optimize the unit commitment of thermal generators and the scheduled output of the wind farm, considering AC power flow constraints. This stage utilizes Monte Carlo simulations to generate time series data of wind farm output for subsequent BES optimization. * Stage 2: Design operational strategies for the BES based on the optimized wind farm output and grid conditions determined in Stage 1. This stage aims to maximize the utilization of BES to minimize wind power curtailment and reduce overall system costs [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-[3-(4-azido-2-nitroanilino)propoxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B157616.png)

![4-[1,1'-Biphenyl]-4-YL-4-piperidinol](/img/structure/B157631.png)